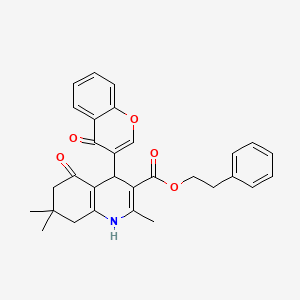

2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10257222

Molecular Formula: C30H29NO5

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H29NO5 |

|---|---|

| Molecular Weight | 483.6 g/mol |

| IUPAC Name | 2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxochromen-3-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C30H29NO5/c1-18-25(29(34)35-14-13-19-9-5-4-6-10-19)26(27-22(31-18)15-30(2,3)16-23(27)32)21-17-36-24-12-8-7-11-20(24)28(21)33/h4-12,17,26,31H,13-16H2,1-3H3 |

| Standard InChI Key | WCKGEGVWNDIWPW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=CC=CC=C4C3=O)C(=O)OCCC5=CC=CC=C5 |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=CC=CC=C4C3=O)C(=O)OCCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structural complexity is reflected in its systematic IUPAC name and molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 2-phenylethyl 2,7,7-trimethyl-5-oxo-4-(4-oxochromen-3-yl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Molecular Formula | C₃₀H₂₉NO₅ |

| Molecular Weight | 483.6 g/mol |

| SMILES Notation | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=COC4=CC=CC=C4C3=O)C(=O)OCCC5=CC=CC=C5 |

| InChI Key | WCKGEGVWNDIWPW-UHFFFAOYSA-N |

The hexahydroquinoline core (a partially saturated quinoline ring) is substituted at position 3 with a 2-phenylethyl ester group and at position 4 with a chromen-4-one moiety. The chromen-4-one group introduces a coumarin-like structure, known for its photophysical and bioactive properties.

Stereochemical Considerations

The molecule contains multiple stereocenters due to the hexahydroquinoline ring’s conformation and substituent orientations. Computational modeling suggests that the chromen-4-one group adopts a planar configuration, while the phenylethyl ester introduces steric bulk that influences molecular packing in crystalline states.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound typically employs multi-component reactions (MCRs), leveraging the Hantzsch quinoline synthesis framework. A generalized approach involves:

-

Cyclocondensation: Reacting a β-ketoester (e.g., methyl acetoacetate) with an aldehyde (e.g., 4-oxo-4H-chromene-3-carbaldehyde) and ammonium acetate under acidic conditions to form the hexahydroquinoline core.

-

Esterification: Introducing the 2-phenylethyl group via nucleophilic acyl substitution, replacing the methyl ester with 2-phenylethanol in the presence of a catalyst such as sulfuric acid.

-

Purification: Utilizing column chromatography or recrystallization to isolate the product, with yields typically ranging from 45% to 65% depending on reaction optimization.

Industrial-Scale Production

Industrial synthesis prioritizes efficiency and sustainability:

-

Continuous Flow Reactors: Enable precise temperature control (80–120°C) and reduced reaction times compared to batch processes.

-

Green Chemistry Principles: Solvent-free conditions or use of biodegradable solvents (e.g., ethanol-water mixtures) minimize environmental impact.

-

Quality Control: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity, while mass spectrometry confirms molecular integrity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).

-

Thermal Stability: Decomposition begins at 215°C, as determined by thermogravimetric analysis (TGA).

-

Photostability: The chromen-4-one group confers UV absorption maxima at 320 nm, necessitating storage in amber containers to prevent photodegradation.

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include ν(C=O) at 1720 cm⁻¹ (ester), 1685 cm⁻¹ (quinolone ketone), and 1620 cm⁻¹ (chromenone carbonyl).

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, chromenone H-5), 7.45–7.25 (m, 5H, phenyl), 6.35 (s, 1H, chromenone H-2).

-

¹³C NMR: 196.2 ppm (C=O, chromenone), 170.5 ppm (ester carbonyl).

-

Analytical and Computational Methods

Chromatographic Analysis

-

HPLC Conditions:

Parameter Value Column C18, 5 μm, 250 × 4.6 mm Mobile Phase Acetonitrile:water (70:30, v/v) Flow Rate 1.0 mL/min Retention Time 8.2 min Detection UV at 254 nm

Computational Modeling

-

Density Functional Theory (DFT): Predicts a dipole moment of 5.2 Debye, indicating moderate polarity consistent with solubility data.

-

Molecular Dynamics (MD): Simulations reveal stable binding to human serum albumin (HSA) with ΔG = −7.8 kcal/mol, suggesting favorable pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume